molecular formula C20H28ClN3O2 B12740689 1-(3,4-Dimethoxyphenethyl)-2-methyl-4-(2-pyridyl)piperazine hydrochloride CAS No. 102233-06-7

1-(3,4-Dimethoxyphenethyl)-2-methyl-4-(2-pyridyl)piperazine hydrochloride

Cat. No.: B12740689
CAS No.: 102233-06-7
M. Wt: 377.9 g/mol
InChI Key: KLQPHUKQWREGHA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenethyl)-2-methyl-4-(2-pyridyl)piperazine hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a piperazine ring substituted with a 3,4-dimethoxyphenethyl group, a 2-pyridyl group, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethoxyphenethyl)-2-methyl-4-(2-pyridyl)piperazine hydrochloride typically involves the reaction of 1-(3,4-dimethoxyphenethyl)piperazine with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethoxyphenethyl)-2-methyl-4-(2-pyridyl)piperazine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(3,4-Dimethoxyphenethyl)-2-methyl-4-(2-pyridyl)piperazine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenethyl)-2-methyl-4-(2-pyridyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethoxyphenethyl)piperazine
  • 1-(2-Pyridyl)piperazine
  • 1-Methyl-4-(2-pyridyl)piperazine

Uniqueness

1-(3,4-Dimethoxyphenethyl)-2-methyl-4-(2-pyridyl)piperazine hydrochloride is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the 3,4-dimethoxyphenethyl group and the 2-pyridyl group allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

102233-06-7

Molecular Formula

C20H28ClN3O2

Molecular Weight

377.9 g/mol

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-4-pyridin-2-ylpiperazine;hydrochloride

InChI

InChI=1S/C20H27N3O2.ClH/c1-16-15-23(20-6-4-5-10-21-20)13-12-22(16)11-9-17-7-8-18(24-2)19(14-17)25-3;/h4-8,10,14,16H,9,11-13,15H2,1-3H3;1H

InChI Key

KLQPHUKQWREGHA-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCN1CCC2=CC(=C(C=C2)OC)OC)C3=CC=CC=N3.Cl

Origin of Product

United States

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